molecular formula C21H25N5O5 B2563339 ethyl (7-benzyl-3-methyl-8-morpholin-4-yl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate CAS No. 353255-01-3

ethyl (7-benzyl-3-methyl-8-morpholin-4-yl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate

Katalognummer B2563339
CAS-Nummer: 353255-01-3
Molekulargewicht: 427.461
InChI-Schlüssel: KITXTXILHFQTGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl (7-benzyl-3-methyl-8-morpholin-4-yl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate is a useful research compound. Its molecular formula is C21H25N5O5 and its molecular weight is 427.461. The purity is usually 95%.
BenchChem offers high-quality ethyl (7-benzyl-3-methyl-8-morpholin-4-yl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl (7-benzyl-3-methyl-8-morpholin-4-yl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

1. Synthesis and Physicochemical Properties

A study by Pernak et al. (2011) discusses the synthesis of a series of morpholinium salts, including those with an acetate anion, highlighting their physicochemical properties and potential applications. This research emphasizes the relevance of such compounds in green chemistry due to their moderate or low toxicity and potential as biomass solvents (Pernak, Borucka, Walkiewicz, Markiewicz, Fochtman, Stolte, Steudte, Stepnowski, 2011).

2. Crystal Structure and Intermolecular Interactions

Ismiev et al. (2018) explored the molecular and crystal structure of a compound involving morpholine acetate, demonstrating how intermolecular interactions in the crystal structure can be analyzed. This kind of research is crucial for understanding the material properties of such compounds, which can have implications in pharmaceuticals and materials science (Ismiev, Potekhin, Maleev, Askerov, Maharramov, 2018).

3. Synthesis of Bridged-ring Derivatives

Research by Gentles et al. (1991) on the synthesis of bridged 3-benzazepine derivatives, starting from a compound similar to ethyl (7-benzyl-3-methyl-8-morpholin-4-yl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate, is significant for developing conformationally restricted dopamine analogues. Such studies contribute to the development of novel pharmaceuticals, particularly in the field of neuroscience (Gentles, Middlemiss, Proctor, Sneddon, 1991).

4. Pharmaceutical Research

A study by Herrmann et al. (1977) investigated ethyl (Z)-(3-methyl-4-oxo-5-piperidino-thiazolidin-2-ylidene)acetate, a compound with a similar structure, focusing on its pharmacological properties as a diuretic. This type of research underlines the potential of related compounds in medical applications, especially in the management of conditions like hypertension (Herrmann, Bahrmann, Birkenmayer, Ganser, Heldt, Steinbrecher, 1977).

5. Antinociceptive Activity

A study by Nacak et al. (1999) explored the antinociceptive activity of derivatives of benzimidazolon acetate, which is structurally related to the compound . The findings provide insights into the potential use of similar compounds in pain management (Nacak, Doğruer, Şahin, 1999).

6. Cytotoxicity and Anticancer Applications

Research by Saleh et al. (2020) on novel annulated dihydroisoquinoline heterocycles, which includes the use of ethyl acetate derivatives, reveals significant insights into their cytotoxicity and potential applications in cancer treatment. This highlights the role of such compounds in developing new therapeutic strategies for various cancer types (Saleh, Hassaneen, Mohamed, Mohamed, 2020).

Eigenschaften

IUPAC Name

ethyl 2-(7-benzyl-3-methyl-8-morpholin-4-yl-2,6-dioxopurin-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O5/c1-3-31-16(27)14-26-19(28)17-18(23(2)21(26)29)22-20(24-9-11-30-12-10-24)25(17)13-15-7-5-4-6-8-15/h4-8H,3,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KITXTXILHFQTGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C2=C(N=C(N2CC3=CC=CC=C3)N4CCOCC4)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (7-benzyl-3-methyl-8-morpholin-4-yl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.